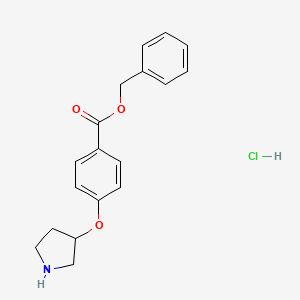

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Übersicht

Beschreibung

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular structure, which includes a benzyl group attached to a benzoate moiety that is further substituted with a pyrrolidinyl group and a hydrochloride counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride typically involves the following steps:

Esterification Reaction: The starting materials, benzyl alcohol and 4-hydroxybenzoic acid, undergo an esterification reaction to form benzyl benzoate.

Nucleophilic Substitution: The resulting benzyl benzoate is then reacted with 3-pyrrolidinol in the presence of a suitable base to introduce the pyrrolidinyl group, forming Benzyl 4-(3-pyrrolidinyloxy)benzoate.

Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The pyrrolidinyl group can be reduced to form piperidine.

Substitution: The hydroxyl group on the pyrrolidinyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde, Benzoic acid

Reduction: Piperidine

Substitution: Various substituted pyrrolidinyl derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

- Neurological Applications : The structure suggests potential interactions with neurotransmitter systems, particularly affecting dopamine and serotonin pathways. This could lead to novel treatments for neurological disorders .

Biochemical Research

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, which are essential for drug development and biochemical research .

- Bioconjugation Strategies : Research has highlighted its role in bioconjugation processes, which are vital for creating targeted drug delivery systems .

Material Science

The unique properties of this compound allow it to be used in the development of advanced materials:

- Nanocarriers for Drug Delivery : The compound has been explored as part of nanocarrier systems that can deliver drugs in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

- Oxidation-Sensitive Materials : Its incorporation into oxidation-sensitive materials has been studied for applications in targeted therapy and controlled release formulations .

Case Studies

Wirkmechanismus

The mechanism by which Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group is believed to bind to certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways are still under investigation, but research suggests involvement in neurotransmitter regulation and modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Benzyl 4-(2-pyrrolidinyloxy)benzoate hydrochloride

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride

Benzyl 4-(3-morpholinyl)benzoate hydrochloride

Uniqueness: Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is unique due to its specific substitution pattern on the benzoate moiety, which influences its chemical reactivity and biological activity. The presence of the pyrrolidinyl group distinguishes it from other benzyl benzoate derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully elucidate its mechanism of action and expand its practical uses.

Biologische Aktivität

Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀ClNO₃

- Molecular Weight : Approximately 333.8 g/mol

- Structure : The compound consists of a benzyl group attached to a benzoate moiety, which is further substituted with a pyrrolidinyloxy group. The presence of hydrochloride enhances its solubility and stability.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Research suggests that this compound has notable antimicrobial effects, which may be attributed to its ability to disrupt cellular processes in various pathogens.

- Neuroactive Effects : The pyrrolidinyloxy group may contribute to neuroactive properties, potentially influencing neurotransmitter systems.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological responses.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | Ester with pyrrolidine | Antimicrobial |

| Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride | Ester with pyrrolidine | Neuroactive |

| Benzyl benzoate | Simple ester | Antimicrobial |

The unique combination of the benzyl group and the pyrrolidinyloxy substituent in this compound may confer distinct biological properties not present in simpler esters like benzyl benzoate.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating various derivatives of benzoic acid esters found that those with pyrrolidine substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested.

- Neuroactivity Assessment : In vitro studies have demonstrated that compounds similar to Benzyl 4-(3-pyrrolidinyloxy)benzoate can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology .

Eigenschaften

IUPAC Name |

benzyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c20-18(21-13-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-17-10-11-19-12-17;/h1-9,17,19H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHNNUCKURNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-69-4 | |

| Record name | Benzoic acid, 4-(3-pyrrolidinyloxy)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.